N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide is a tripeptide compound that consists of three amino acids: leucine, leucine, and alanine The N-terminal amino group is protected by a benzyloxycarbonyl group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide typically involves the stepwise coupling of the amino acids leucine and alanine, with the N-terminal amino group protected by a benzyloxycarbonyl group. The general synthetic route can be summarized as follows:
Protection of the N-terminal amino group: The amino group of the first leucine molecule is protected using benzyl chloroformate (benzyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate.
Deprotection and purification: The final product is obtained by deprotecting the benzyloxycarbonyl group using hydrogenation or acidic conditions, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Catalysts: 1-Hydroxybenzotriazole (HOBt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in protein-protein interactions and as a substrate for proteases.
Medicine: Explored for its potential as a therapeutic agent in diseases involving proteasome inhibition.
Industry: Utilized in the production of peptide-based drugs and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide involves its interaction with specific molecular targets, such as proteases. The benzyloxycarbonyl group protects the amino group, allowing the compound to selectively interact with proteases and inhibit their activity. This inhibition can affect various cellular pathways and processes, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide can be compared with other similar compounds, such as:
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another tripeptide with a similar structure but different amino acid sequence.
N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine:
N-benzyloxycarbonyl-L-proline: A single amino acid derivative used in peptide synthesis and as a biochemical reagent.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in various reactions and applications.
Properties
CAS No. |
62074-76-4 |
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Molecular Formula |
C23H36N4O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-14(2)11-18(21(29)25-16(5)20(24)28)26-22(30)19(12-15(3)4)27-23(31)32-13-17-9-7-6-8-10-17/h6-10,14-16,18-19H,11-13H2,1-5H3,(H2,24,28)(H,25,29)(H,26,30)(H,27,31)/t16-,18-,19-/m0/s1 |
InChI Key |
DMUYAUJVYPVYEO-WDSOQIARSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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